Technical Guide: Solid-Phase Synthesis of 2-Substituted 4-Aminopyrido[2,3-d]pyrimidines
Technical Guide: Solid-Phase Synthesis of 2-Substituted 4-Aminopyrido[2,3-d]pyrimidines
Executive Summary & Strategic Rationale
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. It is heavily utilized in the development of kinase inhibitors (e.g., CDK, p38 MAP kinase) and antifolates (DHFR inhibitors).
For drug discovery campaigns requiring rapid Structure-Activity Relationship (SAR) exploration, Solid-Phase Organic Synthesis (SPOS) offers distinct advantages over solution-phase methods: pseudo-dilution effects that minimize dimerization, facile purification via filtration, and the ability to drive reactions to completion using excess reagents.
This guide details two distinct synthetic architectures:
-
The "Scaffold Decoration" Strategy (
Displacement): Ideal for rapid library generation varying the 2-amino substituent. It relies on the regioselective reactivity of the 2,4-dichloro core.[1][2] -
The "De Novo Cyclization" Strategy: Ideal for introducing diversity on the pyridine ring itself (positions 5, 6, or 7) via multicomponent assembly.
Critical Mechanistic Insight: Regioselectivity
Before engaging in synthesis, one must understand the electronic causality governing the pyrido[2,3-d]pyrimidine core.
-
The C4 Position (Kinetic Control): The carbon at position 4 is the most electrophilic site. It functions similarly to the 4-position of a quinazoline but is further activated by the electron-withdrawing nature of the fused pyridine ring. Nucleophilic attack here is rapid and occurs at room temperature.
-
The C2 Position (Thermodynamic/Forcing Control): Once an electron-donating amine is installed at C4, the pyrimidine ring becomes electron-rich, significantly deactivating the C2 position toward further nucleophilic attack. Consequently, displacing a leaving group at C2 requires forcing conditions (high heat or microwave irradiation) and strong nucleophiles.
Implication for SPOS: To synthesize 4-amino-2-substituted analogs, we utilize the Rink Amide resin. The resin-bound amine acts as the first nucleophile, attacking C4. This anchors the scaffold to the solid phase. The C2 position is then modified in a subsequent step.
Protocol A: The "Scaffold Decoration" Strategy ( )
This protocol utilizes a Rink Amide MBHA resin to generate a 4-amino linkage upon cleavage. It is the most robust method for generating libraries with diversity at the 2-position.
Materials & Reagents[3][4][5][6][7][8][9][10]
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
-
Scaffold: 2,4-Dichloropyrido[2,3-d]pyrimidine.
-
Solvents: Anhydrous DMF, DCM, MeOH.
-
Bases: DIEA (N,N-Diisopropylethylamine).
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection
-
Swell 1.0 g of Rink Amide MBHA resin in DCM (10 mL) for 30 min. Drain.
-
Treat with 20% Piperidine in DMF (10 mL) for 5 min, then drain. Repeat for 15 min.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Kaiser Test (Ninhydrin) should be dark blue (positive for free amine).
-
Step 2: Scaffold Loading (Regioselective C4 Displacement)
-
Rationale: We use mild conditions to ensure reaction only at C4, preserving the C2-Cl for later.
-
Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (3.0 eq) and DIEA (6.0 eq) in anhydrous DMF (10 mL).
-
Add solution to the resin.[3] Shake at Room Temperature for 4–6 hours.
-
Drain and wash: DMF (5x), DCM (5x).
-
QC Check: Kaiser Test should be colorless (negative), indicating the resin amine has reacted.
-
Step 3: C2-Chlorine Displacement (Diversity Step)
-
Rationale: The C2-Cl is deactivated. Standard heating often leads to incomplete conversion. Microwave irradiation is critical here to overcome the activation energy barrier.
-
Suspend resin in NMP or DMF.
-
Add the specific amine (
, 10.0 eq) and DIEA (10.0 eq). -
Microwave Condition: Irradiate at 120°C–150°C for 20–30 minutes (Power: 100–150W).
-
Drain and wash extensively: DMF (5x), MeOH (3x), DCM (5x).
Step 4: Cleavage & Isolation
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Collect filtrate; wash resin with neat TFA.
-
Concentrate filtrate under nitrogen flow or rotary evaporation.
-
Precipitate in cold diethyl ether or purify via Prep-HPLC.
Workflow Visualization
Figure 1: Solid-phase workflow for the regioselective synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines via Rink Amide resin.
Protocol B: The "De Novo Cyclization" Strategy
This approach builds the pyridine ring on the solid phase.[4][5] It is essential when the "core" scaffold is not commercially available or when substitution on the pyridine ring (R1) is required.
Strategic Summary
-
Resin: Wang Resin (cleaves to carboxylic acid/hydroxyl) or Rink Amide (cleaves to amide).
-
Key Reaction: Michael Addition of malononitrile to a resin-bound
-unsaturated ester, followed by cyclization with an amidine.[4][5]
Simplified Methodology (Based on Mont et al. & Vertex Protocols)
-
Immobilization: Attach a precursor (e.g., 4-hydroxybenzaldehyde) to Wang resin via Mitsunobu reaction.
-
Knoevenagel Condensation: React the resin-bound aldehyde with an active methylene compound (e.g., methyl cyanoacetate) to form an
-unsaturated alkene. -
Michael Addition: Treat with malononitrile and base (NaOMe) to form the Michael adduct.[4][5]
-
Cyclization: React with an amidine (e.g., acetamidine, guanidine) to close the pyrimidine ring.
-
Cleavage: TFA cleavage releases the fully formed scaffold.
Data Presentation: Protocol Comparison
| Feature | Protocol A: Scaffold Decoration | Protocol B: De Novo Cyclization |
| Primary Mechanism | Michael Addition / Cyclocondensation | |
| Key Diversity Point | Position 2 (Amine inputs) | Pyridine Ring (R1) & Position 2 |
| Reaction Difficulty | Low to Medium | High (Multi-step on resin) |
| Purification | High Purity (Excess reagents wash away) | Moderate (Side reactions possible) |
| Regiocontrol | Excellent (C4 vs C2 electronic difference) | Determined by precursor structure |
| Throughput | High (Ideal for Library Production) | Low (Ideal for Lead Optimization) |
Troubleshooting & Optimization
Issue 1: Incomplete C2 Substitution (Protocol A)
-
Symptom: LCMS shows significant amounts of the chloro-intermediate after the microwave step.
-
Root Cause: Steric hindrance of the incoming amine or insufficient activation energy.
-
Solution:
-
Switch solvent to NMP (higher boiling point, better swelling at high T).
-
Increase temperature to 160°C.
-
Use a catalytic amount of KF/Alumina or CsF to assist the displacement.
-
Issue 2: Resin degradation
-
Symptom: Low recovery yield; resin turns black/mushy.
-
Root Cause: Mechanical stress from stirring or excessive microwave heating.
-
Solution: Use PEG-PS (Tentagel) resins which are more stable to microwave heating than standard polystyrene. Do not use magnetic stir bars; use overhead shaking or nitrogen bubbling.
References
-
Luo, G. L., et al. (2002). "Solid-Phase Synthesis of Pyrido[2,3-d]pyrimidines." Journal of Combinatorial Chemistry, 4(6), 599-604.
-
Mont, N., Teixidó, J., & Borrell, J. I. (2009). "A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones." Molecular Diversity, 13(1), 39-45.
-
Schüll, C., & Kessler, H. (2005). "Microwave-assisted solid-phase synthesis of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines." Journal of Combinatorial Chemistry, 7(6), 851-857.
-
Ghorab, M. M., et al. (2010). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors." RSC Advances.
-
Harris, N. V., et al. (1990). "Antifolate and antibacterial activities of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 33(1), 434-444.
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
